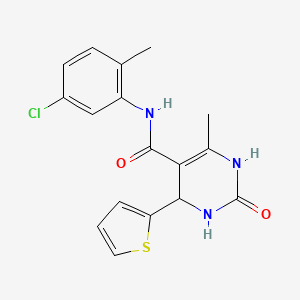![molecular formula C16H26ClNO2 B4895363 2-{[6-(4-chloro-3,5-dimethylphenoxy)hexyl]amino}ethanol](/img/structure/B4895363.png)
2-{[6-(4-chloro-3,5-dimethylphenoxy)hexyl]amino}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[6-(4-chloro-3,5-dimethylphenoxy)hexyl]amino}ethanol, also known as CDP-choline, is a chemical compound that has been widely studied for its potential therapeutic applications. CDP-choline is a precursor to phosphatidylcholine, an essential component of cell membranes, and has been shown to have neuroprotective and cognitive-enhancing effects.
Applications De Recherche Scientifique
2-{[6-(4-chloro-3,5-dimethylphenoxy)hexyl]amino}ethanol has been extensively studied for its potential therapeutic applications in various neurological and cognitive disorders. Studies have shown that 2-{[6-(4-chloro-3,5-dimethylphenoxy)hexyl]amino}ethanol can improve cognitive function and memory in patients with Alzheimer's disease, dementia, and stroke. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease, traumatic brain injury, and cerebral ischemia.
Mécanisme D'action
The exact mechanism of action of 2-{[6-(4-chloro-3,5-dimethylphenoxy)hexyl]amino}ethanol is not fully understood, but it is believed to work through several different pathways. It has been shown to increase the synthesis of phosphatidylcholine, which is essential for cell membrane integrity and function. It also increases the levels of acetylcholine, a neurotransmitter involved in memory and learning. 2-{[6-(4-chloro-3,5-dimethylphenoxy)hexyl]amino}ethanol has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-{[6-(4-chloro-3,5-dimethylphenoxy)hexyl]amino}ethanol has been shown to have several biochemical and physiological effects. It increases the levels of choline and cytidine in the brain, which are both important for the synthesis of phosphatidylcholine. It also increases the levels of uridine, which is a component of RNA and has been shown to have neuroprotective effects. 2-{[6-(4-chloro-3,5-dimethylphenoxy)hexyl]amino}ethanol has also been shown to increase cerebral blood flow and glucose metabolism, which may contribute to its cognitive-enhancing effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[6-(4-chloro-3,5-dimethylphenoxy)hexyl]amino}ethanol has several advantages for use in lab experiments. It is a stable and water-soluble compound that can be easily administered to animals or cells. It has also been extensively studied and has a well-established safety profile. However, there are also some limitations to its use. It is relatively expensive compared to other compounds, and its effects can be difficult to measure in some experimental models.
Orientations Futures
There are several potential future directions for research on 2-{[6-(4-chloro-3,5-dimethylphenoxy)hexyl]amino}ethanol. One area of interest is its potential use in the treatment of traumatic brain injury and other forms of brain damage. It may also have potential applications in the treatment of depression and anxiety disorders. Further studies are needed to fully understand its mechanism of action and its potential therapeutic benefits.
Méthodes De Synthèse
2-{[6-(4-chloro-3,5-dimethylphenoxy)hexyl]amino}ethanol can be synthesized through a multi-step process starting with 4-chloro-3,5-dimethylphenol. The first step involves the conversion of the phenol to a chloroalkyl ether, followed by a Grignard reaction with 6-bromohexanol to form the corresponding alcohol. The alcohol is then converted to the amino ether using 2-chloroethylamine hydrochloride. The final step involves the conversion of the amino ether to 2-{[6-(4-chloro-3,5-dimethylphenoxy)hexyl]amino}ethanol using cytidine triphosphate and choline chloride.
Propriétés
IUPAC Name |
2-[6-(4-chloro-3,5-dimethylphenoxy)hexylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO2/c1-13-11-15(12-14(2)16(13)17)20-10-6-4-3-5-7-18-8-9-19/h11-12,18-19H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZWRUHDENJKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCCCCCNCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(4-Chloro-3,5-dimethylphenoxy)hexylamino]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-ethoxy-1-naphthyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4895285.png)
![1-[3-(4-methoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B4895286.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4895294.png)
![N-(4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4895300.png)

![3-(4-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)propanamide](/img/structure/B4895332.png)
![2-{[2-(2-methoxyphenoxy)ethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4895336.png)


![4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide](/img/structure/B4895378.png)


![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitrobenzamide](/img/structure/B4895393.png)
![5-{3-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895401.png)